1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
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Overview
Description
Preparation Methods
The synthesis of 1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Cyclohexylphenoxy Group: The cyclohexylphenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiadiazole moieties.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes.
Bind to Receptors: The compound may bind to specific receptors, modulating their activity.
Induce Apoptosis: In cancer cells, it can induce apoptosis, leading to cell death.
Comparison with Similar Compounds
1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:
1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea: This compound has a phenyl group instead of a methylphenyl group.
1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-chlorophenyl)urea: This compound features a chlorophenyl group instead of a methylphenyl group.
Properties
CAS No. |
6372-26-5 |
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Molecular Formula |
C23H26N4O2S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C23H26N4O2S/c1-16-7-11-19(12-8-16)24-22(28)25-23-27-26-21(30-23)15-29-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h7-14,17H,2-6,15H2,1H3,(H2,24,25,27,28) |
InChI Key |
NYHCSHVPQOHZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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